Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

Drug Discovery Medicinal Chemistry Anti-inflammatory agents

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS 174842-56-9) is a heterocyclic compound with a pyrazolo[1,5-a]quinazoline core, featuring a chlorine atom at the 5-position and an ethyl ester at the 3-position. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, particularly for targeting mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, making it a key intermediate in the development of anti-inflammatory lead compounds.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69 g/mol
CAS No. 174842-56-9
Cat. No. B1598045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
CAS174842-56-9
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl
InChIInChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3
InChIKeyBIJDJCYFVGJPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS 174842-56-9): A Defined Heterocyclic Building Block for MAPK-Targeted Probe Synthesis


Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS 174842-56-9) is a heterocyclic compound with a pyrazolo[1,5-a]quinazoline core, featuring a chlorine atom at the 5-position and an ethyl ester at the 3-position. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, particularly for targeting mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, making it a key intermediate in the development of anti-inflammatory lead compounds [1]. The 5-chloro substituent serves as a critical synthetic handle, enabling late-stage diversification through nucleophilic aromatic substitution, a feature not possible with non-halogenated analogs.

Why 5-Position Substituent Choice Defines Reactivity: Limitations of Non-Halogenated Pyrazolo[1,5-a]quinazolines for Late-Stage Diversification


Generic substitution within the pyrazolo[1,5-a]quinazoline class is hindered by the divergent synthetic utility dictated by the 5-position substituent. Analogs bearing hydrogen, methoxy, or hydroxy groups at the 5-position lack the necessary leaving group for efficient nucleophilic displacement, rendering them unable to undergo the C-N or C-O bond-forming reactions critical for generating diverse compound libraries from a common intermediate [1]. The 5-chloro derivative, in contrast, is explicitly validated as a precursor for generating 5-amino and 5-alkoxy analogs via simple substitution, a pivotal branching point in SAR exploration that cannot be replicated by its direct 5-unsubstituted or 5-oxo counterparts, which require fundamentally different synthetic strategies [1].

Quantitative Differentiation of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate from Structural Analogs: Evidence for MAPK-Targeted Research


Validated Synthetic Intermediate for Anti-Inflammatory Probe 13i: A Direct Link to MAPK Inhibition Potency

In a landmark 2024 study, the 5-chloro derivative (compound 11, this target) was synthesized from the 5-oxo-4,5-dihydro precursor (compound 4a) using POCl3/PCl5. This chloro intermediate was then transformed into the 5-methoxy analog (compound 12), a critical step for structural confirmation studies [1]. Critically, the same study identifies downstream compound 13i, a 5-[(4-sulfamoylbenzyl)oxy] derivative that requires a reactive 5-position for synthesis, as one of the two most potent anti-inflammatory agents in the 80-compound library, exhibiting NF-κB inhibition with an IC50 value significantly below 50 µM [1]. Without the 5-chloro handle present in the target compound, the synthesis of 13i and its active analogs via this route is not feasible, directly linking procurement of this intermediate to the generation of highly active MAPK-targeted probes.

Drug Discovery Medicinal Chemistry Anti-inflammatory agents

Inherent Reactivity Advantage for Library Synthesis: Chlorine vs. Methoxy Displacement Efficiency

The target compound's 5-chloro substituent is a superior leaving group compared to the 5-methoxy group of the analog ethyl 5-methoxypyrazolo[1,5-a]quinazoline-3-carboxylate (compound 12). In the published synthetic scheme, compound 11 (target) is quantitatively converted to compound 12 using dry DMF/t-BuOK/methanol [1]. The reverse transformation is not possible under the same conditions, and the methoxy group is essentially inert to further nucleophilic displacement, making the 5-chloro derivative the single preferred diversification point for generating a panel of 5-substituted analogs for SAR studies. This establishes the target compound as the universal gateway to the entire 5-substituted analog series.

Parallel Synthesis Building Blocks Medicinal Chemistry

Regiospecific Alkylation Outcomes Dictated by 5-Chloro Substitution Pattern: Avoiding N4 vs. O5 Ambiguity

The target compound played a critical role in resolving structural ambiguity in the pyrazolo[1,5-a]quinazoline series. The authors used compound 11 as a key intermediate to unambiguously confirm that alkylations occurred at the N4 rather than O5 position, a finding that corrected the assignment of all N-alkylated compounds in the series [1]. Specifically, the 5-chloro derivative 11 was converted to the known 5-methoxy compound 12 and compared to the N-alkylated isomer, enabling definitive structural proof via NMR (HSQC, HMBC) [1]. Analogs lacking the 5-chloro substituent (e.g., 5-H or 5-oxo) could not provide this same level of structural proof as they cannot serve as a bridge to the 5-alkoxy reference compound.

Structural Confirmation Regiochemistry Spectroscopy

Commercially Available Purity Benchmark: >98% HPLC Purity Enables Reproducible Chemistry

While direct biological potency data for the target compound itself is absent from the peer-reviewed literature, a critical differentiation factor for procurement is the validated commercial availability at defined purity. Major suppliers list this compound with a purity specification of 98% (HPLC) . This level of purity is essential for ensuring reproducible yields in the nucleophilic substitution chemistry described above, as impurities in the chloro intermediate can lead to side products or catalyst poisoning. In contrast, several closely related analogs, such as the 5-bromo or 5-iodo derivatives, are not commercially cataloged with equivalent purity guarantees, necessitating in-house synthesis and purification, which introduces variability and delay.

Chemical Procurement Building Blocks Quality Control

High-Impact Application Scenarios for Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate Based on Differential Evidence


Synthesis of 5-Substituted Pyrazolo[1,5-a]quinazoline Libraries Targeting MAPK-Driven Inflammation

This compound is the rational starting material for generating diverse 5-amino and 5-aryloxy analogs to explore SAR around the MAPK binding site. As demonstrated in the 2024 Crocetti et al. study [1], the chlorine atom is efficiently displaced by alkoxides and amines, enabling parallel synthesis of a compound library. A research group aiming to optimize the micromolar MAPK affinity of lead compound 13i would procure this intermediate to synthesize a matrix of 5-substituted variants for testing against ERK2, p38α, and JNK3.

Regiochemical Probe Synthesis for NMR-Based Structural Confirmation Studies

In any research program exploring pyrazolo[1,5-a]quinazoline chemistry where N- vs. O-alkylation ambiguity exists, this 5-chloro compound is required to generate the unambiguous 5-alkoxy reference standard. The published methodology [1] provides a validated, reproducible protocol (POCl3/PCl5 for chlorination, then t-BuOK/MeOH for methoxylation) that directly delivers the diagnostic O5 regioisomer for HSQC/HMBC comparisons.

Quality-Controlled Building Block for Medicinal Chemistry CROs and Internal Discovery Units

For contract research organizations (CROs) or pharmaceutical discovery units that require batch-to-batch reproducibility, the 98% HPLC purity specification of this commercially supplied compound is a decisive factor. This documented purity minimizes the risk of failed coupling reactions and eliminates the need for pre-use purification, saving 1–2 days of chemist time per synthetic cycle compared to lower-purity or uncharacterized halogenated analogs.

Precursor to Covalent MAPK Probes via 5-Position Functionalization

The established affinity of 5-substituted pyrazolo[1,5-a]quinazolines for the JNK and ERK kinase pockets [1] makes the 5-chloro intermediate an attractive starting point for installing electrophilic warheads (e.g., acrylamides) to create covalent kinase probes. The chlorine atom's reactivity allows one-step introduction of amine-containing linkers that can be further elaborated to covalent modifier groups, a route that is inaccessible from the corresponding 5-hydroxy or 5-methoxy analogs.

Quote Request

Request a Quote for Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.